molecular formula C11H16ClN B2703981 (1R,2R)-1-Benzyl-2-methylcyclopropan-1-amine;hydrochloride CAS No. 2287236-46-6

(1R,2R)-1-Benzyl-2-methylcyclopropan-1-amine;hydrochloride

Cat. No.: B2703981
CAS No.: 2287236-46-6
M. Wt: 197.71
InChI Key: DJFBQRFSUVJPQM-FOKYBFFNSA-N
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Description

(1R,2R)-1-Benzyl-2-methylcyclopropan-1-amine;hydrochloride is a chiral amine compound with significant applications in various fields of chemistry and biology. This compound is characterized by its cyclopropane ring, which imparts unique chemical properties and reactivity.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-1-Benzyl-2-methylcyclopropan-1-amine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclopropanone derivatives, while reduction can produce cyclopropylamines .

Scientific Research Applications

Chemistry

In chemistry, (1R,2R)-1-Benzyl-2-methylcyclopropan-1-amine;hydrochloride is used as a chiral building block for the synthesis of complex molecules. Its unique structure allows for the creation of stereochemically pure compounds .

Biology

In biological research, this compound is used to study enzyme mechanisms and protein-ligand interactions. Its chiral nature makes it valuable for investigating stereospecific biochemical processes .

Medicine

In medicine, this compound is explored for its potential therapeutic applications, including as a precursor for drug development .

Industry

Industrially, this compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its reactivity and chiral properties make it a versatile intermediate in various manufacturing processes .

Mechanism of Action

The mechanism of action of (1R,2R)-1-Benzyl-2-methylcyclopropan-1-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules . These interactions can modulate biochemical pathways and influence cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,2R)-1-Benzyl-2-methylcyclopropan-1-amine;hydrochloride is unique due to its specific stereochemistry and the presence of the hydrochloride salt, which enhances its solubility and stability. This makes it particularly useful in applications requiring high purity and precise control over stereochemical outcomes .

Properties

IUPAC Name

(1R,2R)-1-benzyl-2-methylcyclopropan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N.ClH/c1-9-7-11(9,12)8-10-5-3-2-4-6-10;/h2-6,9H,7-8,12H2,1H3;1H/t9-,11-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJFBQRFSUVJPQM-FOKYBFFNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC1(CC2=CC=CC=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@]1(CC2=CC=CC=C2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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